[(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA
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Overview
Description
[(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide core with a methoxy and trifluoromethylbenzyl group, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA typically involves the condensation reaction between 3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde and thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and trifluoromethylbenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol .
- 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid .
- Isonicotinic acid [1-(3-methoxy-2-hydroxyphenyl)methylidene]hydrazide .
Uniqueness
What sets [(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA apart from similar compounds is its trifluoromethylbenzyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and potential biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H16F3N3O2S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C17H16F3N3O2S/c1-24-15-8-11(9-22-23-16(21)26)5-6-14(15)25-10-12-3-2-4-13(7-12)17(18,19)20/h2-9H,10H2,1H3,(H3,21,23,26) |
InChI Key |
JWKGRVSWJFHZOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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